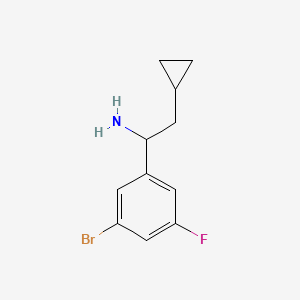

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

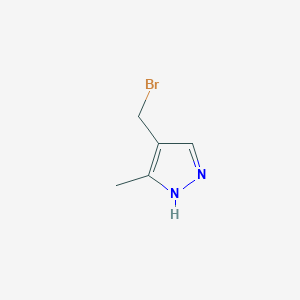

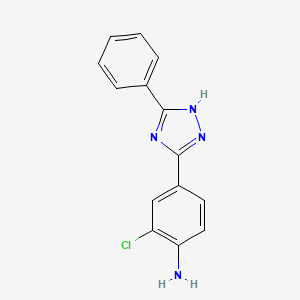

“1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine” is a compound that contains a cyclopropyl group (a three-membered carbon ring), an ethylamine group (a two-carbon chain with an amine group), and a phenyl group (a six-membered carbon ring) that is substituted with bromine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with bromine and fluorine substituents, a cyclopropyl ring, and an ethylamine group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the bromine and fluorine substituents on the phenyl ring, and the cyclopropyl ring. The amine group could participate in reactions with acids, electrophiles, or other reagents that react with nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen substituents could impact its solubility, while the cyclopropyl ring could influence its stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine is involved in the synthesis of novel thiazole derivatives, showing regioselective synthesis methods. These derivatives are synthesized using polyvinyl pyridine as a catalyst, demonstrating efficient production with high yields and room temperature processing. The antimicrobial activity of these compounds was evaluated against various bacteria (Abbasi Shiran et al., 2015).

- The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been studied. These functionalizations include catalytic amination conditions leading to bromide substitution products and the selective substitution of the fluorine group under specific conditions (Stroup et al., 2007).

Application in Organic Synthesis

- The compound has been used in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. This method provides moderate to good yields, indicating the versatility of this compound in organic synthesis (Lygin & Meijere, 2009).

- Another application is found in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing its utility in constructing complex molecular structures with high efficiency and yield (Aquino et al., 2015).

Role in Antimicrobial and Pharmaceutical Research

- The aforementioned thiazole derivatives, which include this compound in their synthesis, have displayed significant antimicrobial properties against a variety of bacterial strains, suggesting potential applications in developing new antimicrobial agents (Abbasi Shiran et al., 2015).

- Certain derivatives synthesized using this compound have shown enhanced antimicrobial activity compared to their parent drugs, indicating its potential in pharmaceutical research for creating more effective drug formulations (Leng et al., 2020).

Mecanismo De Acción

Target of Action

A structurally similar compound, rineterkib, is known to inhibit extracellular signal-regulated kinase (erk) . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

If it acts similarly to Rineterkib, it may inhibit ERK, preventing the phosphorylation of downstream proteins and thus disrupting the MAPK/ERK signaling pathway .

Biochemical Pathways

If it acts like rineterkib, it would affect the mapk/erk pathway . This pathway is involved in many cellular processes, including growth, differentiation, and survival.

Result of Action

If it acts similarly to Rineterkib, it could potentially inhibit cell proliferation and promote cell differentiation and survival by disrupting the MAPK/ERK pathway .

Direcciones Futuras

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its biological activity, optimizing its structure for improved efficacy, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPSYBNVOWYHSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC(=CC(=C2)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270355-54-8 |

Source

|

| Record name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)

![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)